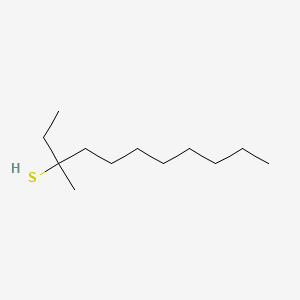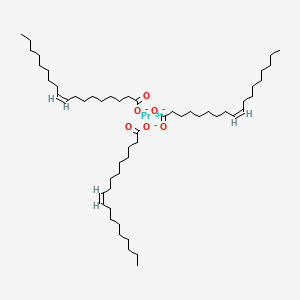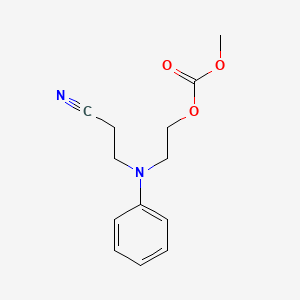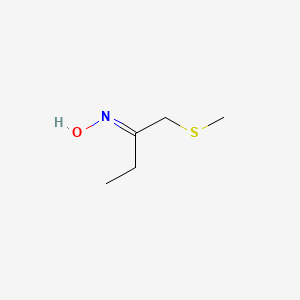![molecular formula C7H7N5O2 B12662297 N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 22277-02-7](/img/structure/B12662297.png)
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyrrole ring, with a nitro group at the 5-position and a methyl group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N-methyl-5-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
Applications De Recherche Scientifique
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function . By inhibiting JAK1, the compound can modulate the activity of these cytokines and exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: A Janus kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core structure.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with a pyrrolo[2,3-d]pyrimidine scaffold.
Uniqueness
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the methyl group at the nitrogen atom differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
22277-02-7 |
|---|---|
Formule moléculaire |
C7H7N5O2 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5O2/c1-8-6-5-4(12(13)14)2-9-7(5)11-3-10-6/h2-3H,1H3,(H2,8,9,10,11) |
Clé InChI |
XWOWTDNVISJWGI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=NC2=C1C(=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


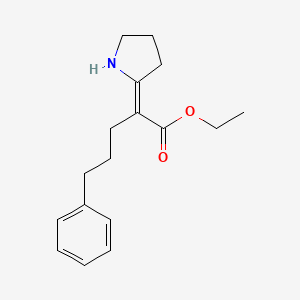


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
